

"physical and chemical properties of 1,3,5-Adamantanetriol"

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Compound of Interest

Compound Name: 1,3,5-Adamantanetriol

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An In-depth Technical Guide to **1,3,5-Adamantanetriol**: Properties, Synthesis, and Applications

Introduction: The Adamantane Scaffold in Modern Chemistry

Adamantane, a perfectly symmetrical, strain-free, and rigid tricyclic hydrocarbon ($C_{10}H_{16}$), represents the smallest repeating unit of a diamond crystal lattice.^[1] Its unique three-dimensional structure and high lipophilicity have established it as a privileged scaffold in medicinal chemistry and materials science.^{[2][3]} Among its many derivatives, **1,3,5-adamantanetriol** is of particular interest to researchers. Characterized by three hydroxyl groups positioned at the tertiary bridgehead carbons, this molecule serves as a versatile building block for creating complex architectures with precisely oriented functional groups.^{[4][5]} This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of **1,3,5-adamantanetriol** for professionals in research and drug development.

PART 1: Physicochemical Properties

The distinct properties of **1,3,5-adamantanetriol** are a direct consequence of its rigid cage-like structure and the presence of three hydroxyl groups.

Physical Characteristics

1,3,5-Adamantanetriol is typically a white to off-white crystalline powder under standard conditions.^{[6][7]} Its rigid structure contributes to a relatively high melting point compared to other alcohols of similar molecular weight.^[1] It is soluble in methanol and other polar organic solvents but is poorly soluble in water.^{[1][7][8]}

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C₁₀H₁₆O₃	[5] [9] [10]
Molecular Weight	184.23 g/mol	[9] [10]
Appearance	White to almost white powder/crystal	[6] [7]
Melting Point	203-207 °C	[7]
Boiling Point	339.7 ± 37.0 °C at 760 mmHg (Predicted)	[9]
Density	1.6 ± 0.1 g/cm ³ (Predicted)	[9]
pKa	14.03 ± 0.60 (Predicted)	[7] [8]
LogP	-0.90 (Predicted)	[9]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[7] [8] [11]

| CAS Number | 99181-50-7 |[\[9\]](#)[\[10\]](#) |

Spectroscopic Profile

While specific spectra for **1,3,5-adamantanetriol** are not widely published, its spectroscopic characteristics can be inferred from its structure and data on similar adamantane derivatives.
[\[12\]](#)[\[13\]](#)

- ¹H NMR: Due to the molecule's high Td symmetry, the proton NMR spectrum is expected to be relatively simple. Protons on the adamantane cage would appear as distinct multiplets.

- ^{13}C NMR: The carbon spectrum would show signals corresponding to the four unique carbon environments: the hydroxyl-substituted bridgehead carbons (C-OH), the unsubstituted bridgehead carbon (C-H), and the methylene bridge carbons (CH_2). The chemical shifts are influenced by the electronegative hydroxyl groups.[12]
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the $3500\text{-}3200\text{ cm}^{-1}$ region, characteristic of the O-H stretching of hydrogen-bonded hydroxyl groups.[14] A strong C-O stretching vibration would also be expected in the $1300\text{-}1000\text{ cm}^{-1}$ range.[15]

PART 2: Chemical Properties and Reactivity

The chemical behavior of **1,3,5-adamantanetriol** is primarily dictated by its three equivalent, tertiary hydroxyl groups.[16][17] The molecule is chemically stable under normal conditions.[16]

The hydroxyl groups are nucleophilic and can participate in a variety of reactions, including:

- Esterification: Acylation with acyl chlorides or carboxylic anhydrides readily forms the corresponding tri-ester derivatives.[16] This is a common strategy for modifying the molecule's properties.
- Halogenation: It is possible to selectively halogenate one of the hydroxyl groups, which allows for the introduction of diverse functional groups and further expansion of the molecule's chemical diversity.[16][17]

This reactivity makes **1,3,5-adamantanetriol** a versatile intermediate for synthesizing more complex adamantane derivatives.[4] The large steric hindrance provided by the adamantane cage can influence the regioselectivity of reactions, a property that is highly valuable in asymmetric catalysis and ligand synthesis.[17]

PART 3: Synthesis of 1,3,5-Adamantanetriol

Several methods exist for the synthesis of **1,3,5-adamantanetriol**, including the hydrolysis of 1,3,5-tribromoadamantane and the direct oxidation of adamantan.[2] A more recent and improved approach involves the catalyzed oxidation of 1-adamantanol.[2][18]

Experimental Protocol: Catalytic Oxidation of 1-Adamantanol

This protocol is based on the method described by Khalitova et al., which provides a good yield and utilizes readily available catalysts.[\[2\]](#)

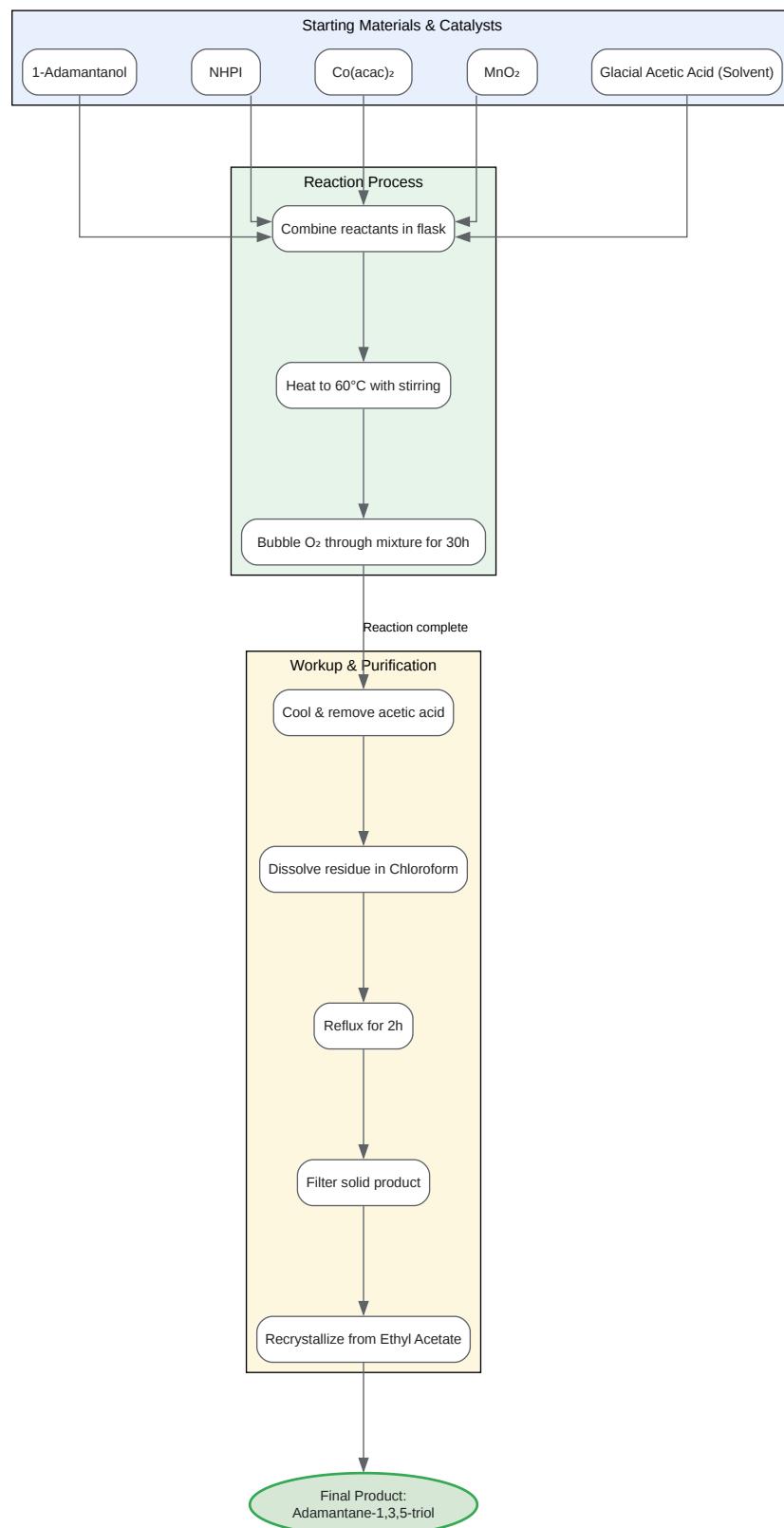
Objective: To synthesize adamantane-1,3,5-triol (III) via oxidation of 1-adamantanol (I).

Causality: This method employs an N-hydroxyphthalimide (NHPI) catalyst in conjunction with transition metal salts ($\text{Co}(\text{acac})_2$ and MnO_2) under an oxygen atmosphere. NHPI is a highly active catalyst for the oxidation of C-H bonds.[\[2\]](#) The transition metal co-catalysts facilitate the oxidative transformations, improving reaction efficiency and yield.[\[2\]](#)

Materials:

- 1-Adamantanol (I)
- N-hydroxyphthalimide (NHPI)
- Cobalt(II) acetylacetone ($\text{Co}(\text{acac})_2$)
- Manganese dioxide (MnO_2)
- Glacial acetic acid
- Chloroform
- Ethyl acetate
- Reaction flask with stirrer, condenser, and gas inlet

Diagram: Synthesis Workflow

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Caption: Workflow for the synthesis of **1,3,5-Adamantanetriol**.

Step-by-Step Procedure:

- Reaction Setup: In a suitable reaction flask, combine 1-adamantanol (0.164 mol), NHPI (0.0164 mol), Co(acac)₂ (1.64 mmol), and MnO₂ (0.0082 mol) in 250 mL of glacial acetic acid.[2]
- Reaction Conditions: Heat the mixture to 60°C with vigorous stirring. Once at temperature, begin bubbling oxygen gas through the reaction mixture. Maintain these conditions for 30 hours.[2]
- Workup: After 30 hours, allow the reaction to cool to room temperature. Remove the glacial acetic acid solvent using a rotary evaporator.[2]
- Isolation: Dissolve the resulting residue in 250 mL of chloroform and heat at reflux for 2 hours. The product, adamantane-1,3,5-triol, will precipitate as a solid.[2]
- Purification: Filter the solid product from the hot chloroform solution. Further purify the crude product by recrystallization from ethyl acetate to yield pure adamantane-1,3,5-triol.[2] The expected yield is approximately 52%. [2]

PART 4: Applications in Research and Drug Development

The rigid, well-defined three-dimensional structure of **1,3,5-adamantanetriol** makes it an exceptionally valuable scaffold in both medicinal chemistry and materials science.

Drug Discovery and Development

The incorporation of an adamantane moiety into a drug candidate can significantly improve its pharmacological profile.[3]

- Metabolic Stability and Lipophilicity: The adamantane cage is highly lipophilic and resistant to metabolic degradation, which can enhance a drug's absorption, distribution, and half-life.[3] [5]
- Drug Delivery Systems: Its rigid structure is ideal for creating drug carriers or nanocarriers that can encapsulate therapeutic agents.[4] This enhances drug stability, bioavailability, and

allows for controlled release.[4][19] The adamantyl group also exhibits a strong affinity for cyclodextrin cavities, forming stable host-guest complexes that are widely explored in drug delivery.[19]

- Antiviral and Antibacterial Agents: Adamantane derivatives have known inhibitory effects against certain viruses, most notably influenza A (e.g., Amantadine).[4][19] **1,3,5-Adamantanetriol** serves as a building block for developing new potential antiviral and antibacterial agents.[4]
- Receptor Modulation: The hydroxyl groups can be easily modified, allowing the molecule to be used in the synthesis of protease inhibitors and receptor modulators where precise spatial orientation is key for high binding selectivity.[5]

Materials Science

The unique molecular structure of **1,3,5-adamantanetriol** is also highly beneficial in materials science.

- High-Performance Polymers: When incorporated into polymers, the adamantane unit can significantly enhance mechanical strength, thermal stability, and chemical resistance.[4][5] This makes it a valuable component for advanced materials in the aerospace, automotive, and electronics industries.[4]
- Functional Fluids: Ester derivatives of adamantane polyols have excellent thermal and oxidative stability, making them suitable as synthetic bases for working fluids in avionics.[2]

PART 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **1,3,5-adamantanetriol**.

- General Handling: Use in a well-ventilated area. Avoid inhalation of dust.[20] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry place in a tightly sealed container.[8] It should be kept away from strong oxidizing agents.

- Hazards: May cause skin, eye, and respiratory irritation.[11] It is considered harmful to aquatic life with long-lasting effects.[20]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[20]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[20][21]

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